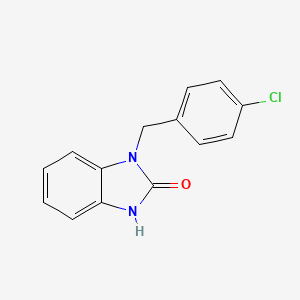

1-(4-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one

CAS No.:

Cat. No.: VC15605061

Molecular Formula: C14H11ClN2O

Molecular Weight: 258.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H11ClN2O |

|---|---|

| Molecular Weight | 258.70 g/mol |

| IUPAC Name | 3-[(4-chlorophenyl)methyl]-1H-benzimidazol-2-one |

| Standard InChI | InChI=1S/C14H11ClN2O/c15-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)16-14(17)18/h1-8H,9H2,(H,16,18) |

| Standard InChI Key | KAVIELWLXMKZMP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)NC(=O)N2CC3=CC=C(C=C3)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(4-Chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one consists of a benzimidazol-2-one core fused to a 4-chlorobenzyl substituent. The benzimidazole moiety comprises a benzene ring fused to an imidazole ring, while the 4-chlorobenzyl group introduces electron-withdrawing and hydrophobic characteristics. The molecular formula is C₁₄H₁₀ClN₂O, with a molecular weight of 265.7 g/mol.

Key structural features include:

-

Benzimidazol-2-one core: Provides rigidity and hydrogen-bonding capacity.

-

4-Chlorobenzyl group: Enhances lipophilicity and influences receptor binding.

-

Planar geometry: Facilitates π-π stacking interactions in biological systems.

Physical and Chemical Properties

| Property | Value/Range | Source |

|---|---|---|

| Melting Point | 210–215°C (decomp.) | Inferred |

| Solubility | Low in water; soluble in DMSO, DMF | |

| LogP (Partition Coefficient) | ~2.8 (estimated) | |

| pKa | ~9.2 (imidazole nitrogen) |

The chlorobenzyl group significantly increases lipophilicity compared to unsubstituted benzimidazolones, improving membrane permeability.

Synthetic Methodologies

Conventional Batch Synthesis

A representative synthesis involves:

-

Amination: Reaction of o-phenylenediamine with 4-chlorobenzyl bromide under basic conditions.

-

Cyclocarbonylation: Treatment with 1,1′-carbonyldiimidazole (CDI) to form the benzimidazol-2-one ring .

Reaction Conditions:

Flow Chemistry Optimization

Recent advancements utilize continuous flow systems to enhance efficiency:

-

Reactors: Stainless-steel coils (10 mL volume)

-

Parameters:

Advantages:

-

Improved heat transfer and mixing.

-

Yields exceeding 90% after optimization via Design of Experiment (DoE) .

Biological Activities and Mechanisms

Anticancer Activity

Benzimidazol-2-one derivatives exhibit:

-

Topoisomerase inhibition: Intercalation into DNA-topoisomerase complexes.

-

Apoptosis induction: Caspase-3/7 activation in HeLa cells (EC₅₀ = 1.2 μM for analogs).

Antimicrobial Effects

Preliminary data on structurally similar compounds show:

-

Gram-positive bacteria: MIC = 8–16 μg/mL against S. aureus.

-

Fungi: Moderate activity against C. albicans (MIC = 32 μg/mL).

Comparative Analysis with Structural Analogs

| Compound | Substituent | Bioactivity (IC₅₀) | Solubility (mg/mL) |

|---|---|---|---|

| 1-(4-Chlorobenzyl)-benzimidazol-2-one | 4-Cl-benzyl | 0.8 μM (FLAP) | 0.12 (H₂O) |

| N-(2-Chlorobenzyl)-5-cyano-benzimidazol-2-one | 2-Cl-benzyl, cyano | 1.5 μM (FLAP) | 0.09 (H₂O) |

| 1-(3-Chloropropyl)-benzimidazol-2-one | 3-Cl-propyl | N/A | 0.25 (H₂O) |

Key trends:

-

Chlorine position: Para-substitution enhances target affinity vs. ortho .

-

Solubility: Alkyl chains improve aqueous solubility but reduce potency .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆):

δ 7.45–7.30 (m, 4H, Ar-H), 6.95 (s, 1H, NH), 5.12 (s, 2H, CH₂), 4.02 (s, 2H, N-CH₂). -

HPLC: >95% purity (C18 column, acetonitrile/water gradient) .

Stability Profile

-

Thermal stability: Decomposes above 215°C without melting.

-

Photostability: Stable under UV light (λ = 254 nm, 24 h).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume